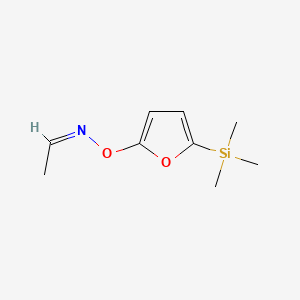![molecular formula C12H14N2O B11900166 2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol CAS No. 62225-49-4](/img/structure/B11900166.png)
2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Aminonaphthalen-2-yl)amino)ethanol is an organic compound with the molecular formula C12H14N2O It is a derivative of naphthalene, featuring an amino group attached to the naphthalene ring and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Aminonaphthalen-2-yl)amino)ethanol typically involves the reaction of 1-naphthylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-naphthylamine and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-70°C.
Catalysts: A base catalyst, such as sodium hydroxide, is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-((1-Aminonaphthalen-2-yl)amino)ethanol involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions
2-((1-Aminonaphthalen-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
2-((1-Aminonaphthalen-2-yl)amino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((1-Aminonaphthalen-2-yl)amino)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Aminonaphthalene: Lacks the ethanol group, making it less versatile in certain reactions.
2-Aminonaphthalene: Similar structure but different substitution pattern, affecting its reactivity and applications.
Naphthalene-2-ethanol: Lacks the amino group, limiting its potential interactions with biological targets.
Uniqueness
2-((1-Aminonaphthalen-2-yl)amino)ethanol is unique due to the presence of both an amino group and an ethanol group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its analogs.
属性
CAS 编号 |
62225-49-4 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC 名称 |
2-[(1-aminonaphthalen-2-yl)amino]ethanol |
InChI |
InChI=1S/C12H14N2O/c13-12-10-4-2-1-3-9(10)5-6-11(12)14-7-8-15/h1-6,14-15H,7-8,13H2 |
InChI 键 |
COYOXSJQBYCGHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


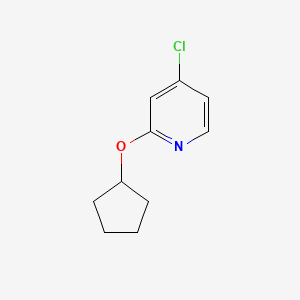
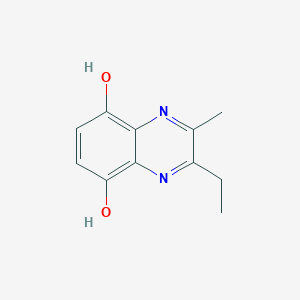
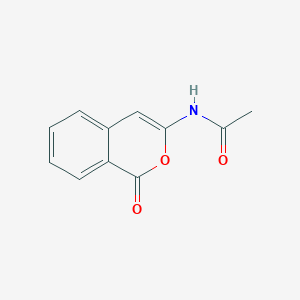
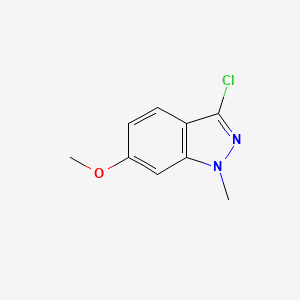

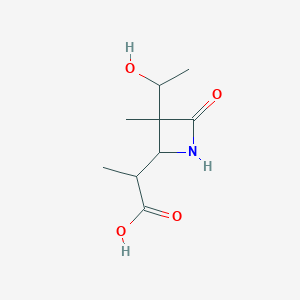
![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B11900116.png)
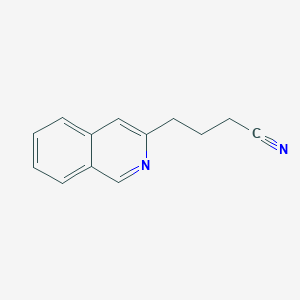
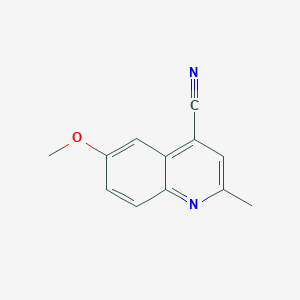
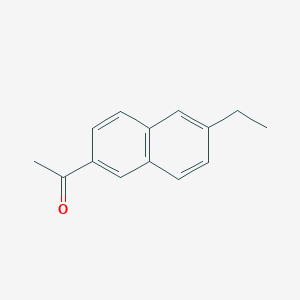
![Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate](/img/structure/B11900153.png)
